molecular formula C10H7ClFNO3 B11869678 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B11869678
M. Wt: 243.62 g/mol
InChI Key: PKHDOUWPRDZACU-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the reaction of 2-chloroacetyl chloride with 8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce an oxide or hydroxylated product.

Scientific Research Applications

6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of both chloroacetyl and fluoro substituents, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H7ClFNO3

Molecular Weight

243.62 g/mol

IUPAC Name

6-(2-chloroacetyl)-8-fluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H7ClFNO3/c11-3-8(14)5-1-6(12)10-7(2-5)13-9(15)4-16-10/h1-2H,3-4H2,(H,13,15)

InChI Key

PKHDOUWPRDZACU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)C(=O)CCl)F

Origin of Product

United States

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